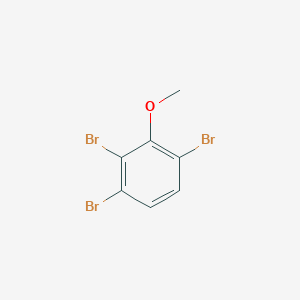
1,2,4-Tribromo-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tribromo-3-methoxybenzene is an aromatic compound characterized by the presence of three bromine atoms and one methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Tribromo-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxyanisole using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, with the bromine atoms selectively substituting the hydrogen atoms at the 1, 2, and 4 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Tribromo-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts.
Cross-Coupling: Palladium catalysts (Pd) with suitable ligands and bases.
Major Products:
Nitration: Formation of nitro derivatives.
Cross-Coupling: Formation of biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tribromo-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the preparation of hyperbranched polymers and other advanced materials.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds, aiding in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1,2,4-tribromo-3-methoxybenzene in chemical reactions involves the formation of reactive intermediates, such as arenium ions, during electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, facilitating the substitution reactions .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Tribromobenzene: Lacks the methoxy group, making it less reactive in electrophilic substitution reactions.
1,3,5-Tribromo-2-methoxybenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
95970-19-7 |
|---|---|
Molekularformel |
C7H5Br3O |
Molekulargewicht |
344.83 g/mol |
IUPAC-Name |
1,2,4-tribromo-3-methoxybenzene |
InChI |
InChI=1S/C7H5Br3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
InChI-Schlüssel |
XZYCSFIRWAPGJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)


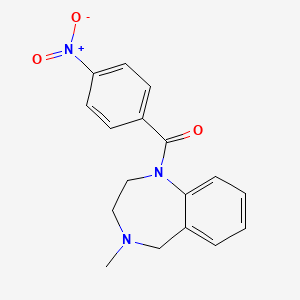
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
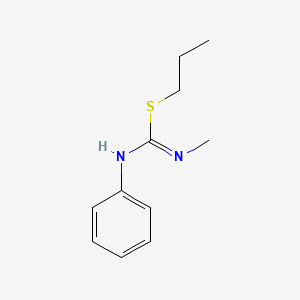
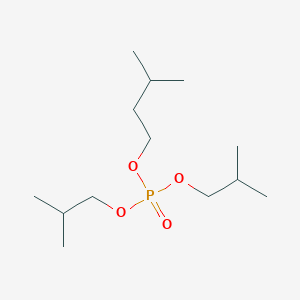
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
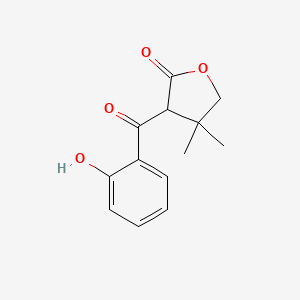
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
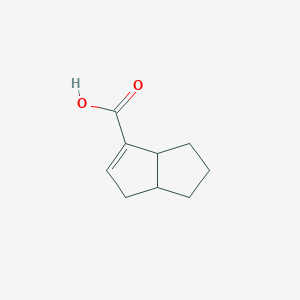


![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
